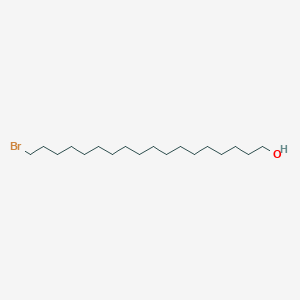
2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, methyl, and pyrrole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further cyclization and functionalization to form the desired pyridine-3-carbonitrile structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridine or pyrrole rings, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学研究应用
2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
作用机制
The mechanism by which 2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic processes, depending on the context of its use .
相似化合物的比较
Similar Compounds
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: This compound shares a similar core structure but with different substituents, leading to distinct properties and applications.
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds also feature a cyano group and an amino group, but with a different ring system, resulting in varied chemical behavior and uses.
Uniqueness
2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall utility in various applications.
属性
| 577762-20-0 | |
分子式 |
C13H14N4 |
分子量 |
226.28 g/mol |
IUPAC 名称 |
2-amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-8-9(2)16-13(15)10(7-14)12(8)11-5-4-6-17(11)3/h4-6H,1-3H3,(H2,15,16) |
InChI 键 |
BDQVUPYOVTWNTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C(=C1C2=CC=CN2C)C#N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


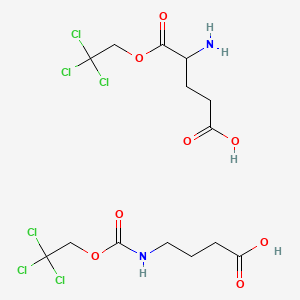
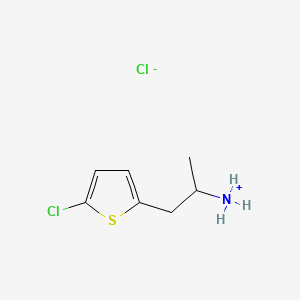


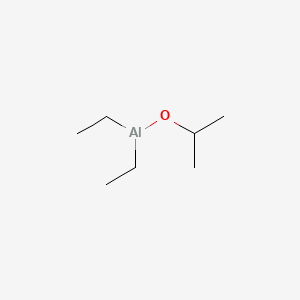
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)
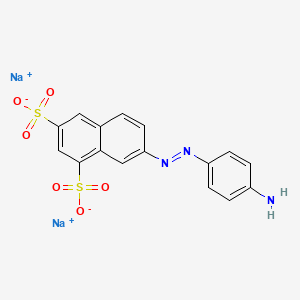



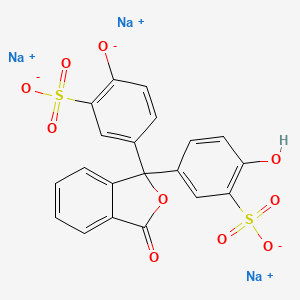
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
